REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][O:11][C:12]2=[O:15])=[CH:8][CH:7]=1.[BrH:16]>O>[Br:16][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][O:11][C:12]2=[O:15])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2COC(C2=C1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuBr
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting dark brown mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to produce an orange precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
was treated with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2COC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |